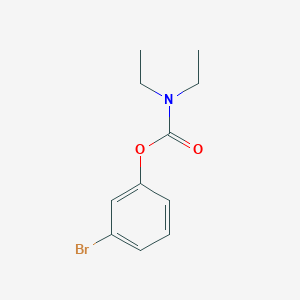

3-Bromophenyl Diethylcarbamate

Description

Contextualization within Modern Carbamate (B1207046) Chemistry Research

The carbamate functional group is a cornerstone in medicinal chemistry and drug design, recognized for its stability and its role as a peptide bond surrogate. acs.orgresearchgate.net In synthetic organic chemistry, the O-aryl carbamate moiety, particularly the N,N-diethylcarbamate group, has been extensively developed as a powerful directed metalation group (DMG). acs.orgnih.gov This functionality allows for the regioselective deprotonation of the aromatic ring at the position ortho to the carbamate group, a process known as Directed ortho-Metalation (DoM). nih.gov

The DoM reaction is a robust strategy for the synthesis of highly substituted aromatic compounds. nih.gov The mechanism involves the coordination of a strong lithium amide base, such as lithium diisopropylamide (LDA), to the carbonyl oxygen of the carbamate. This coordination positions the base to abstract a proton from the adjacent ortho position on the aromatic ring, generating a stabilized ortho-lithiated intermediate. nih.gov This intermediate can then be trapped by a wide variety of electrophiles, leading to the formation of 1,2-disubstituted aromatic products with high regioselectivity. acs.orgnih.gov

3-Bromophenyl diethylcarbamate fits squarely within this research area. As an O-aryl carbamate, its primary role in modern synthesis is to facilitate the introduction of functional groups onto an aromatic ring in a controlled manner. The presence of the bromine atom adds another layer of synthetic versatility, providing a handle for subsequent cross-coupling reactions.

Overview of Strategic Importance in Contemporary Synthetic Methodologies

The strategic value of this compound lies in its ability to serve as a versatile precursor in multi-step synthetic sequences, enabling the construction of complex molecular frameworks. Its importance is demonstrated in several key synthetic methodologies.

Directed ortho-Metalation (DoM) and Halogen Dance Reactions: The diethylcarbamate group in this compound directs lithiation to the C2 position. This ortho-lithiated species can react with various electrophiles to yield 1,2,3-trisubstituted benzene (B151609) derivatives. acs.orgnih.gov Furthermore, the presence of the bromine atom allows for potential "halogen dance" rearrangements, where the metalated species can isomerize, offering pathways to other regioisomers under specific conditions. nih.gov The utility of the parent O-phenyl N,N-diethylcarbamate in DoM reactions, which provides a model for the reactivity of its bromo-substituted analogue, is illustrated by its successful reaction with a diverse set of electrophiles.

| Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|

| D₂O | 2-Deutero-O-phenyl N,N-diethylcarbamate | 95 | nih.gov |

| Me₃SiCl | O-(2-Trimethylsilylphenyl) N,N-diethylcarbamate | 96 | nih.gov |

| I₂ | O-(2-Iodophenyl) N,N-diethylcarbamate | 76 | nih.gov |

| (SMe)₂ | O-(2-Methylthiophenyl) N,N-diethylcarbamate | 85 | nih.gov |

Synthesis of Heterocyclic Scaffolds: The ortho-lithiated intermediate derived from this compound is a key precursor for building fused heterocyclic systems. For example, it has been used in the synthesis of regioselectively functionalized benzo[b]thiophenes. scribd.com A similar strategy, using related O-aryl carbamates, has been employed to synthesize substituted benzo[b]furans via an ortho-lithiation followed by reaction with an alkyne and subsequent cyclization. mdpi.com This highlights the role of the carbamate as a strategic tool for assembling important heterocyclic cores found in natural products and pharmaceuticals.

Precursor for Cross-Coupling Reactions: The bromine atom on the phenyl ring of this compound serves as a reactive site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This allows for the formation of C-C bonds, enabling the synthesis of complex biaryl structures. researchgate.net For instance, the related isomer, 2-bromophenyl diethylcarbamate, has been used as a precursor in the synthesis of prochiral atropisomeric biaryls, which are important targets in asymmetric synthesis. researchgate.netsemanticscholar.org

C-H Activation/Arylation: Beyond lithiation, the carbamate group can influence other types of bond-forming reactions. Research has shown that this compound can be utilized in manganese-catalyzed C-H activation and arylation reactions, demonstrating its utility in modern, transition-metal-catalyzed methodologies that offer alternatives to traditional cross-coupling chemistry. uni-goettingen.de This approach allows for the direct formation of C-C bonds by activating otherwise inert C-H bonds.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl) N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIRWRKJRSHXBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Bromophenyl Diethylcarbamate

Established Synthetic Pathways for 3-Bromophenyl Diethylcarbamate

The synthesis of this compound, a valuable intermediate in organic synthesis, can be achieved through several established methodologies. These routes primarily involve the formation of the carbamate (B1207046) functional group from a phenolic precursor or the construction of the molecule through multicomponent reactions.

Nucleophilic Acyl Substitution Reactions from Phenolic Precursors

A prevalent and direct method for synthesizing aryl carbamates, including this compound, is through the nucleophilic acyl substitution of a phenolic precursor. This reaction typically involves the treatment of 3-bromophenol (B21344) with diethylcarbamoyl chloride. The process is often carried out in the presence of a base to deprotonate the phenol (B47542), thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the carbamoyl (B1232498) chloride.

Alternatively, a one-pot procedure can be employed where N-substituted carbamoyl chlorides are generated in situ and subsequently reacted with the phenol. organic-chemistry.orgorganic-chemistry.org This approach avoids the direct handling of potentially sensitive carbamoyl chloride reagents and offers an efficient route to the desired O-aryl carbamate. organic-chemistry.orgorganic-chemistry.org The synthesis of aryl carbamates can also be achieved by reacting phenols with carbamoyl imidazolium (B1220033) salts, which are more reactive than their carbamoyl imidazole (B134444) counterparts. researchgate.netnih.gov For phenolic substrates, a tertiary amine is a suitable base to generate the reactive phenoxide in situ. nih.gov

Multicomponent Coupling Reactions (e.g., Iridium-Catalyzed Processes involving CO2)

More advanced and atom-economical strategies for carbamate synthesis involve multicomponent reactions. These reactions assemble the product from multiple starting materials in a single operation. Iridium-catalyzed three-component coupling reactions have emerged as a powerful tool for constructing O-β-oxoalkyl carbamates from carbon dioxide, amines, and sulfoxonium ylides. researchgate.netacs.org While not a direct synthesis of this compound, this methodology showcases the potential of transition-metal catalysis in forming complex carbamates. researchgate.netacs.org Computational studies have been employed to investigate the mechanism of iridium-catalyzed allylic substitution for the formation of enantioenriched allyl carbamates from carbon dioxide, an amine, and an allyl chloride. uio.nonih.gov These studies indicate that the iridium complex facilitates the reaction between the in-situ-formed carbamate and the iridium-allyl species. uio.nonih.gov

Carbon Dioxide Utilization and Fixation Strategies in Carbamate Synthesis

The use of carbon dioxide (CO2) as a C1 building block represents a green and sustainable approach to carbamate synthesis, avoiding toxic reagents like phosgene. uantwerpen.beresearchgate.net These methods typically rely on the in-situ generation of a carbamate anion from the reaction of an amine with CO2, which is then trapped by an electrophile. researchgate.net

Several transition-metal-free strategies have been developed for CO2 fixation into carbamates. uantwerpen.be For instance, a three-component coupling of an amine, carbon dioxide, and a halide can efficiently produce carbamates. organic-chemistry.org Deep eutectic solvents (DESs) have been shown to be effective solvent/catalyst systems for the synthesis of carbamates from amines, alkyl halides, and CO2 at atmospheric pressure and room temperature. rsc.org Another approach utilizes Si(OMe)4 as a regenerable reagent and DBU as a CO2 capture agent and catalyst for the direct conversion of CO2 into carbamates. organic-chemistry.org

Directed Metalation Strategies Utilizing the O-Carbamate Moiety

The O-carbamate group, particularly the N,N-diethyl-O-carbamate (OCONEt2) group, is a powerful directed metalation group (DMG) in organic synthesis. nih.govuwindsor.caacs.org It facilitates the regioselective deprotonation of the aromatic ring at the position ortho to the carbamate, enabling the introduction of various electrophiles. nih.govuwindsor.caacs.org

O-Carbamate as a Directed Metalation Group (DMG) in ortho-Lithiation

The O-carbamate is one of the most potent DMGs, capable of directing lithiation to the adjacent ortho position with high regioselectivity. nih.govuwindsor.canlc-bnc.ca This process, known as directed ortho-metalation (DoM), typically involves treating the aryl O-carbamate substrate with a strong lithium base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78 °C). nih.govunilag.edu.ng The lithium base coordinates to the carbonyl oxygen of the carbamate, facilitating the deprotonation of the ortho-proton and forming a stable ortho-lithiated intermediate. nih.govnlc-bnc.ca

In the case of this compound, the powerful directing ability of the O-carbamate group overrides the potential for halogen-metal exchange at the bromine-substituted position, directing the lithiation to the C2 or C6 position. Specifically, lithiation with s-BuLi has been shown to occur regioselectively at the doubly activated C-2 position. researchgate.net

Regioselective Functionalization of ortho-Lithiated Intermediates (e.g., Alkynylation, Oxidative Coupling)

The ortho-lithiated intermediate generated from this compound is a versatile nucleophile that can react with a wide array of electrophiles to introduce new functional groups at the C2 position.

Alkynylation: A key transformation is the alkynylation of the ortho-lithiated carbamate. This reaction provides access to O-2-alkynylaryl N,N-diethyl carbamates, which are valuable precursors for the synthesis of heterocyclic compounds like halobenzo[b]furans. mdpi.comnih.govomicsdi.org The reaction is typically achieved by trapping the organolithium intermediate with an electrophilic alkyne source, such as an alkynylsulfone. mdpi.comnih.gov

Oxidative Coupling: The ortho-lithiated species can also undergo oxidative coupling reactions. For instance, treatment of the lithiated intermediate derived from this compound with an oxidant like iron(III) chloride (FeCl3) can lead to the formation of biaryl compounds. acs.org This strategy has been utilized in the synthesis of electron-rich, axially chiral biaryl ligands. acs.org Palladium-catalyzed oxidative cross-coupling of phenyl carbamates with phenols has also been demonstrated to occur exclusively at the ortho position relative to the carbamate group. thieme-connect.com

Below is a table summarizing the functionalization of ortho-lithiated this compound:

| Electrophile/Reagent | Product Type | Reference |

| Alkynylsulfone | O-2-Alkynylaryl N,N-diethyl carbamate | mdpi.comnih.gov |

| Iron(III) chloride (FeCl3) | Biaryl | acs.org |

| Phenols (Pd-catalyzed) | Biaryl | thieme-connect.com |

Advanced Metalation Techniques

The O-carbamate group in this compound facilitates several advanced metalation strategies beyond simple ortho-lithiation. These techniques enable regioselective functionalization that would be challenging to achieve through classical methods. acs.orgnih.gov

Anionic ortho-Fries Rearrangement:

The anionic ortho-Fries (AoF) rearrangement is a powerful transformation of aryl O-carbamates. acs.orgrsc.org This reaction involves an intramolecular 1,3-O→C migration of the carbamoyl group following an ortho-lithiation event. rsc.org The process is initiated by deprotonation ortho to the carbamate group with a strong base, such as an alkyllithium reagent, at low temperatures. acs.org Upon warming, the carbamoyl group migrates to the adjacent carbon, yielding a salicylamide (B354443) derivative after aqueous workup. nih.gov This rearrangement provides a regioselective route to ortho-hydroxycarbonyl compounds. rsc.org While the classical Fries rearrangement utilizes Lewis acids, the anionic version offers a complementary, base-mediated approach.

Directed Remote Metalation (DreM):

Directed remote metalation (DreM) allows for the functionalization of aromatic rings at positions meta or para to the directing group. acs.orgnih.gov In the context of aryl O-carbamates, this is typically achieved by introducing bulky substituents at the ortho positions, which sterically hinder the usual ortho-lithiation. nih.gov For instance, an aryl O-carbamate with bulky triethylsilyl groups at both ortho positions can be specifically lithiated at the para position using n-BuLi in the presence of a reactivity-enhancing ligand like PMDTA. nih.gov This strategy expands the synthetic utility of the carbamate directing group beyond its immediate vicinity.

Halogen Dance:

The halogen dance is a base-catalyzed migration of a halogen atom around an aromatic or heteroaromatic ring. wikipedia.org This rearrangement is driven by the formation of a more stable organometallic intermediate. wikipedia.org In a substrate like this compound, a strong base can deprotonate the ring at a position ortho to the carbamate, initiating a sequence that can lead to the migration of the bromine atom to a different position on the ring. acs.orgwikipedia.org This process, also known as halogen scrambling, allows for the introduction of functional groups at positions that are not directly accessible through initial lithiation. clockss.org The halogen dance can be a powerful tool for creating complex substitution patterns on the aromatic ring. acs.orgmdpi.com

Derivatization and Subsequent Transformations of the this compound Scaffold

The this compound scaffold is a versatile platform for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the phenyl ring of this compound is susceptible to nucleophilic substitution reactions. matanginicollege.ac.insavemyexams.com These reactions involve the replacement of the bromine atom with a nucleophile, an electron-rich species. matanginicollege.ac.insavemyexams.com The polarity of the carbon-bromine bond, with a partial positive charge on the carbon atom, makes it an electrophilic site for nucleophilic attack. savemyexams.com Depending on the reaction conditions and the nature of the substrate and nucleophile, these substitutions can proceed through different mechanisms, such as S_N1 or S_N2, although these are more common for alkyl halides. libretexts.orgjimcontent.com For aryl halides, nucleophilic aromatic substitution often requires specific activating groups or transition metal catalysis.

Hydrolysis of the Carbamate Ester and Subsequent Transformations

The carbamate ester group can be hydrolyzed under basic conditions to yield the corresponding phenol. acs.orgnih.gov This transformation is a key step in many synthetic sequences, as it unmasks a hydroxyl group that can be used for further functionalization. acs.org The hydrolysis of carbamates can sometimes be challenging, but effective methods have been developed to overcome this issue. nih.gov The rate of hydrolysis can be influenced by factors such as pH. researchgate.net Once the phenol is obtained, it can participate in a wide range of reactions, including etherification, esterification, and electrophilic aromatic substitution.

Cyclization Reactions for Heterocyclic System Construction (e.g., Halobenzo[b]furan Formation)

This compound is a valuable precursor for the synthesis of heterocyclic systems. mdpi.comsnnu.edu.cnmdpi.commdpi.comiupac.org A notable example is the construction of halobenzo[b]furans. mdpi.com This can be achieved through a sequence involving directed ortho-lithiation, alkynylation, and subsequent cyclization. mdpi.com The carbamate group directs the initial lithiation, allowing for the introduction of an alkynyl group at the 2-position. mdpi.com Subsequent hydrolysis of the carbamate and cyclization of the resulting phenoxyalkyne intermediate leads to the formation of the benzo[b]furan ring system. mdpi.com This strategy has been successfully employed to synthesize a variety of substituted benzo[b]furans. mdpi.com

| Starting Material | Reagents | Product | Yield (%) | Ref |

| O-3-Chlorophenyl N,N-diethylcarbamate | 1. s-BuLi, THF, -78 °C; 2. (Phenylsulfonyl)acetylene; 3. KOH, microwave | 4-Chloro-2-phenylbenzo[b]furan | 67 | mdpi.com |

| O-3-Fluorophenyl N,N-diethylcarbamate | 1. s-BuLi, THF, -78 °C; 2. (4-Methoxyphenylsulfonyl)acetylene; 3. KOH, microwave | 4-Fluoro-2-(4-methoxyphenyl)benzo[b]furan | 62 | mdpi.com |

Oxidative Reactions of the Phenyl Ring System

The phenyl ring of this compound can undergo oxidative reactions. acs.org For example, directed ortho-lithiation followed by oxidative coupling with a reagent like iron(III) chloride (FeCl3) can be used to form biaryl compounds. acs.orgnih.gov This approach has been utilized in the synthesis of more complex molecules where a biaryl backbone is required. acs.orgnih.gov The carbamate group directs the initial lithiation, and the subsequent oxidative coupling joins two of the aromatic rings together. acs.org

Cross-Coupling Reactions Involving the Bromophenyl Moiety

The bromine atom in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. uni-muenchen.deuzh.chjyu.fi These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, involves the reaction of the bromophenyl moiety with an organoboron compound in the presence of a palladium catalyst and a base. uni-muenchen.dejyu.fi This reaction has been used to synthesize biaryl compounds and other functionalized aromatic systems. uni-muenchen.de The choice of ligand on the palladium catalyst can be crucial for achieving high yields and accommodating a wide range of functional groups. uzh.ch

| Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Ref |

| 5-Bromo-1,2,3-triazine | 4-tert-Butylphenylboronic acid | Pd(dppf)Cl2 | 5-(4-tert-Butylphenyl)-1,2,3-triazine | 81 | uzh.ch |

| This compound | Diarylboronate | Pd catalyst | Functionalized biphenyl | 90 | uni-muenchen.de |

Mechanistic Investigations of Chemical Reactions Involving 3 Bromophenyl Diethylcarbamate

Exploration of Nucleophilic Substitution Mechanisms (SN1 vs. SN2 Pathways)

Nucleophilic substitution reactions are a cornerstone of organic chemistry, typically categorized as SN1 (unimolecular) and SN2 (bimolecular) pathways. These mechanisms, however, primarily describe reactions at sp³-hybridized carbon centers. The carbon atom of the C-Br bond in 3-Bromophenyl Diethylcarbamate is sp²-hybridized due to its position on an aromatic ring. Consequently, classical SN1 and SN2 reactions are mechanistically unfavorable.

An SN2 reaction is precluded by the steric hindrance of the benzene (B151609) ring, which prevents the required backside attack by a nucleophile. wikipedia.org An SN1 mechanism is also highly disfavored because it would necessitate the formation of a very unstable aryl cation after the loss of the bromide leaving group. wikipedia.org

Instead, nucleophilic substitution on an aromatic ring, particularly one with a leaving group like bromine, proceeds through alternative pathways. The most common is the nucleophilic aromatic substitution (SNAr) or addition-elimination mechanism. This pathway is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate. masterorganicchemistry.comlibretexts.org In this compound, the carbamate (B1207046) group's electronic influence and the reaction conditions would be critical. The SNAr mechanism involves two main steps:

Addition: A nucleophile attacks the carbon atom bonded to the bromine, breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

The rate of SNAr reactions is dependent on the concentration of both the aryl halide and the nucleophile, and it is significantly accelerated by strong electron-withdrawing groups that can stabilize the intermediate carbanion. libretexts.org

| Factor | SN1 Mechanism | SN2 Mechanism | SNAr Mechanism |

|---|---|---|---|

| Substrate | Favored by tertiary alkyl halides; Unfavorable for aryl halides. | Favored by primary alkyl halides; Unfavorable for aryl halides. | Requires an aryl halide, activated by electron-withdrawing groups. |

| Rate Law | Rate = k[Electrophile] | Rate = k[Electrophile][Nucleophile] | Rate = k[Aryl Halide][Nucleophile] |

| Intermediate | Carbocation. masterorganicchemistry.com | None (concerted mechanism). | Meisenheimer Complex (a resonance-stabilized carbanion). wikipedia.org |

| Stereochemistry | Racemization. | Inversion of configuration. | Retention of configuration at the aromatic ring. |

Detailed Mechanistic Studies of Catalyzed Reactions (e.g., Photoredox, Electrochemical)

Modern synthetic methods often employ catalysts to achieve transformations under mild conditions. For this compound, photoredox and electrochemical catalysis offer pathways to functionalize the molecule by targeting the C-Br bond or C-H bonds.

Photoredox Catalysis: This technique uses visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes. rsc.orgnih.gov In the context of this compound, a plausible mechanism involves the following steps:

A photoexcited catalyst transfers an electron to the aryl bromide, initiating the cleavage of the C-Br bond.

This process generates a 3-(diethylcarbamoyl)phenyl radical intermediate. rsc.org

This highly reactive aryl radical can then be trapped by various coupling partners or participate in subsequent catalytic cycles to form new C-C or C-heteroatom bonds.

Recent studies have demonstrated the photoredox-catalyzed coupling of aryl sulfonium (B1226848) salts (derived from arenes) with CO₂ and amines to form O-aryl carbamates. rsc.orgresearchgate.net A proposed mechanism involves the generation of an aryl radical from an aryl salt via SET from an excited iridium catalyst. This radical then engages with a copper-carbamato complex to yield the final product through reductive elimination. rsc.org This highlights a potential route for modifying molecules containing the aryl carbamate motif.

Electrochemical Catalysis: Electrosynthesis uses electrical current to drive chemical reactions, often in tandem with a transition-metal catalyst like nickel. rsc.orgrsc.org For an aryl bromide such as this compound, nickel-catalyzed electrochemical cross-coupling reactions are highly relevant. Mechanistic studies on the electrochemical coupling of aryl halides suggest a cycle involving:

Cathodic reduction of a Ni(II) precatalyst to a highly reactive Ni(I) or Ni(0) species.

Oxidative addition of the aryl bromide (Ar-Br) to the low-valent nickel center, forming a Ni(II)-Aryl intermediate (e.g., NiII(Ar)Br). rsc.orgnsf.gov

This intermediate can then react with a nucleophile or another radical species, followed by reductive elimination to form the cross-coupled product and regenerate the nickel catalyst. nih.gov

| Catalysis Type | Key Reactant Moiety | Plausible Intermediate | Potential Transformation |

|---|---|---|---|

| Photoredox (e.g., Ir or Ru based) | Aryl Bromide (C-Br bond) | Aryl Radical | Cross-coupling, Arylation. rsc.org |

| Electrochemical (e.g., Ni-catalyzed) | Aryl Bromide (C-Br bond) | Organonickel complex (e.g., NiII(Ar)Br). rsc.orgnih.gov | Cross-coupling, Homo-coupling. rsc.orgnsf.gov |

| Directed Metalation (e.g., organolithium) | Aryl Carbamate (ortho C-H bond) | Ortho-lithiated Aryl Species | Regioselective functionalization. unilag.edu.ngnih.gov |

Elucidation of Complex Reaction Pathways and Identification of Transient Intermediates

Beyond straightforward substitutions, this compound can participate in more complex reaction pathways, each characterized by unique transient intermediates.

Directed Ortho-Metalation (DoM): The O-carbamate group is recognized as a powerful directed metalation group (DMG). unilag.edu.ngnih.govorganic-chemistry.org This reaction involves treating the substrate with a strong base, such as an organolithium reagent (e.g., s-BuLi). The mechanism proceeds via:

Coordination of the base to the heteroatoms of the carbamate group. nih.gov

Deprotonation of the C-H bond at the ortho position (C2 or C6) due to increased kinetic acidity, forming a transient ortho-lithiated intermediate. unilag.edu.ngorganic-chemistry.org

This nucleophilic intermediate can then be trapped by a wide range of electrophiles, allowing for highly regioselective synthesis of 1,2,3-trisubstituted benzene derivatives. unilag.edu.ng

Benzyne Intermediate Pathway: Under conditions of a very strong base (like sodium amide, NaNH₂) and in the absence of activating groups for an SNAr reaction, aryl halides can undergo substitution via an elimination-addition mechanism involving a highly reactive benzyne intermediate. masterorganicchemistry.com For this compound, this would involve:

Elimination: The base abstracts a proton from a carbon adjacent to the one bearing the bromine (C2 or C4). This is followed by the elimination of the bromide ion to form a transient aryne with a carbon-carbon triple bond within the ring. masterorganicchemistry.com

Addition: A nucleophile then attacks one of the carbons of the triple bond. Subsequent protonation yields the substitution product. A key feature of this mechanism is that the incoming nucleophile can add to either end of the triple bond, potentially leading to a mixture of regioisomers. masterorganicchemistry.com

Radical Intermediates: As mentioned, photoredox and electrochemical methods are effective at generating aryl radical intermediates from the C-Br bond. rsc.orgnsf.gov The existence of the 3-(diethylcarbamoyl)phenyl radical as a transient species opens up access to reactions not possible through ionic pathways, such as radical-radical couplings or additions to π-systems.

| Transient Intermediate | Formation Pathway | Associated Reaction Type | Key Characteristics |

|---|---|---|---|

| Meisenheimer Complex | Nucleophilic addition to the aromatic ring. | Nucleophilic Aromatic Substitution (SNAr). wikipedia.org | Resonance-stabilized carbanion; sp³-hybridized carbon at the substitution site. libretexts.org |

| Benzyne | Elimination of HBr with a strong base. | Elimination-Addition. masterorganicchemistry.com | Highly strained, reactive C-C triple bond within the aromatic ring. |

| Aryl Radical | SET from a photocatalyst or at an electrode. | Photoredox or Electrochemical Catalysis. rsc.orgnih.gov | Neutral, highly reactive species with an unpaired electron on the phenyl ring. |

| Ortho-lithiated Species | Deprotonation using a strong base, directed by the carbamate group. | Directed Ortho-Metalation (DoM). unilag.edu.ngnih.gov | Highly nucleophilic organometallic intermediate. |

Catalytic Strategies in the Synthesis and Transformation of 3 Bromophenyl Diethylcarbamate

Transition Metal Catalysis (e.g., Iridium-Catalyzed Allylic Substitution)

Transition metal catalysis is a cornerstone of organic chemistry, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. Transition metals act as powerful catalysts, often in homogeneous or heterogeneous forms, by providing alternative reaction pathways with lower activation energies. studymind.co.uk In heterogeneous catalysis, transition metals offer an active surface where reactants can adsorb, weakening existing bonds and promoting the formation of new ones. studymind.co.uk A key characteristic of transition metals is their ability to exist in various oxidation states, which is fundamental to their catalytic cycles. studymind.co.uk

A prominent example of transition metal catalysis is the iridium-catalyzed asymmetric allylic substitution. nih.gov This reaction has become a vital method for synthesizing chiral compounds, demonstrating exceptional regioselectivity for branched products and high enantioselectivity. nih.govnih.gov The catalysts are typically metallacyclic iridium complexes, which are the active species in the catalytic cycle. nih.govpkusz.edu.cn

Table 1: Key Features of Iridium-Catalyzed Allylic Substitution

| Feature | Description | Reference |

| Catalyst | Cyclometalated iridium complexes, often with phosphoramidite-alkene ligands. | nih.govrsc.org |

| Selectivity | High branched regioselectivity and excellent enantioselectivity. | nih.govnih.gov |

| Mechanism | Overall retention of configuration via a double inversion pathway. | pkusz.edu.cn |

| Stereodetermining Step | Oxidative addition of the catalyst to the allylic electrophile. | pkusz.edu.cn |

| Applications | Enantioselective formation of C-C and C-heteroatom bonds; synthesis of chiral building blocks and heterocycles. | nih.govrsc.org |

Photoredox Catalysis and Activation through Photo-Excited States

Visible-light photoredox catalysis has emerged as a powerful strategy in organic synthesis, offering a green and mild alternative to classical methods. researchgate.net This approach utilizes a photocatalyst that, upon absorption of visible light, transitions to an electronically excited state. sigmaaldrich.com This photo-excited state is both a stronger oxidant and a stronger reductant than the ground state, enabling it to mediate single-electron transfer (SET) with organic substrates that would otherwise be unreactive. sigmaaldrich.com

The catalytic cycle can proceed through two primary quenching pathways:

Oxidative Quenching Cycle: The excited photocatalyst accepts an electron from a substrate (donor), becoming reduced. This reduced catalyst can then donate an electron to another substrate (acceptor) to close the cycle. researchgate.net

Reductive Quenching Cycle: The excited photocatalyst donates an electron to a substrate (acceptor), becoming oxidized. This oxidized catalyst can then accept an electron from another substrate (donor) to return to its ground state. researchgate.net

A wide range of photocatalysts, including transition metal complexes (commonly based on iridium and ruthenium) and organic dyes (such as Eosin Y and acridinium (B8443388) salts), have been developed. beilstein-journals.orgrsc.org The redox potential of these catalysts can be fine-tuned by modifying their molecular structure, allowing for precise control over the desired chemical transformation. rsc.org For instance, using more electron-poor ligands on a metal center results in a more oxidizing catalyst. rsc.org This catalytic platform provides access to reactive open-shell intermediates, like radical ions, under exceptionally mild conditions. sigmaaldrich.com While direct photoredox reactions involving 3-Bromophenyl Diethylcarbamate are not explicitly detailed in the provided sources, the methodology is broadly applicable to the functionalization of aryl halides. rsc.org

Table 2: Examples of Common Photocatalysts and Their Properties

| Photocatalyst Type | Example | Excited State Redox Potential | Typical Applications | Reference |

| Transition Metal | [Ir(ppy)₃] | Ered ≈ +1.21 V vs SCE | C-N bond formation, radical reactions | rsc.org |

| Transition Metal | [Ru(bpy)₃]²⁺ | Ered ≈ +0.77 V vs SCE | Oxidations, Reductions | rsc.orgchemrxiv.org |

| Organic Dye | Eosin Y | E*red ≈ +0.78 V vs SCE | Formation of benzimidazoles, oxidation of dihydropyrimidines | beilstein-journals.org |

| Organic Dye | Acridinium Salts | Varies (e.g., +0.92 V vs. SCE) | [3+2] cycloadditions | beilstein-journals.orgrsc.org |

Electrochemical Catalysis for Chemical Transformations

Electrochemical catalysis represents a distinct approach where chemical transformations are driven by an applied electrical potential. This method obviates the need for stoichiometric chemical oxidants or reductants, positioning it as an environmentally benign synthetic tool. Electrocatalytic reactions involve the transfer of electrons between an electrode and a substrate, often mediated by a catalyst. These processes can be understood as comprising two separate half-reactions: an oxidation at the anode and a reduction at the cathode. chemrxiv.org

A compelling hypothesis in the field suggests a strong link between thermochemical and electrochemical catalysis, particularly for aqueous-phase aerobic oxidations. chemrxiv.org The theory posits that these thermochemical reactions proceed via two coupled electrochemical half-reactions: the oxidation of the organic substrate and the reduction of an oxidant like O₂. chemrxiv.org The role of the oxidant (e.g., O₂) is solely to act as an electron scavenger, providing the necessary electrochemical driving force for the substrate's oxidation. chemrxiv.org

This "short-circuited" electrochemical cell (SC) model provides a powerful predictive framework. chemrxiv.org If the model is valid, two key diagnostic criteria should be met:

The mixed potential of the catalyst measured during the thermochemical reaction should be accurately predicted by the intersection point of the electrochemical polarization curves for the individual oxidation and reduction half-reactions. chemrxiv.org

Driving the oxidation half-reaction electrochemically at this predicted mixed potential (in the absence of the chemical oxidant) should yield reaction rates and selectivities that are very similar to the thermochemical reaction. chemrxiv.org

This framework connects the fields of thermochemical and electrochemical catalysis, enabling the rational design of new catalytic systems by applying established electrochemical principles. chemrxiv.org Applications of electrocatalysis are broad, ranging from the valorization of biomass to the electrochemical reduction of CO₂ into valuable chemicals and fuels. chemrxiv.orgnih.gov

Table 3: Diagnostic Criteria for the Electrochemical Mechanism in Thermochemical Aerobic Oxidation

| Diagnostic Criterion | Description | Expected Outcome if Mechanism is Valid | Reference |

| Potential Prediction | The intersection of the electrochemical polarization curves (LSVs) for the separate half-reactions should predict the catalyst's mixed potential. | ELSV ≈ Ecat (measured in operando) | chemrxiv.org |

| Rate & Selectivity | Electrochemically-driven catalysis at the mixed potential should mimic the thermochemical reaction. | Rate and selectivity of the electrochemical reaction should match the thermochemical reaction. | chemrxiv.org |

Principles and Applications of Cooperative Catalysis in Multi-Component Systems

Cooperative catalysis is a sophisticated strategy where two or more distinct catalysts operate in concert to achieve a chemical transformation that is inefficient or impossible using only one catalyst. d-nb.info This approach relies on the principle that the different catalysts can simultaneously activate separate components of a reaction within distinct, non-interfering catalytic cycles. d-nb.info This synergistic action can lead to unprecedented efficiency and selectivity in the construction of complex molecular architectures. d-nb.infonih.gov

A variety of catalyst combinations have been successfully employed. These include partnerships between two different transition metals, a transition metal and an organocatalyst, or main group bimetallic systems. d-nb.infosioc-journal.cnrsc.org For example, the combination of a rhodium catalyst and a chiral phosphoric acid has been used for the highly diastereo- and enantioselective [4+3]-cycloannulation to generate complex oxa-bridged heterocycles. d-nb.info In this system, the rhodium catalyst generates a transient carbonyl ylide from a diazoester, while the chiral phosphoric acid activates an ortho-quinone methide, setting the stage for the cycloaddition. d-nb.info

Another powerful example is the use of synergistic iridium and copper catalysis for stereodivergent reactions, such as the α-allylation of α-hydroxyketones or the synthesis of α,α-disubstituted α-amino acids. pkusz.edu.cn This dual catalysis approach allows for the synthesis of all possible stereoisomers of a product with multiple stereocenters by carefully choosing the catalyst combination. sioc-journal.cn Similarly, bimetallic cooperative catalysis, such as Ni/Cu systems, has been used for challenging C–O/C–H couplings. nih.govacs.org These strategies expand the toolbox of synthetic chemists, enabling the efficient, one-pot synthesis of valuable compounds. d-nb.info

Table 4: Examples of Cooperative Catalytic Systems

| Catalyst System | Reaction Type | Application | Reference |

| Rhodium / Chiral Phosphoric Acid | [4+3]-Cycloannulation | Synthesis of oxa-bridged dibenzooxacines | d-nb.info |

| Iridium / Copper | Stereodivergent Allylation | Synthesis of α,α-disubstituted α-amino acids | pkusz.edu.cn |

| Iridium / Zinc | Enantio- and Diastereodivergent Allylation | α-Allylation of α-hydroxyketones | pkusz.edu.cn |

| Nickel / Copper | C–O/C–H Coupling | Heteroarylation of carboxylic acids, coupling of polyfluoroarenes with aryl carbamates | nih.govacs.org |

| s/p-Block Bimetallics (e.g., Na/Mg) | Hydroamination, Polymerization | Enhanced reactivity and selectivity compared to monometallic systems | rsc.org |

Biocatalysis and Enzyme-Mediated Transformations in Carbamate (B1207046) Chemistry

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes or whole-cell systems to perform chemical transformations. rsc.org This field has become a vital tool in chemical synthesis due to its mild reaction conditions, low environmental impact, and ability to generate complex molecules with high chemo-, regio-, and stereoselectivity. rsc.org Key developments in protein engineering and recombinant DNA technology have greatly expanded the scope of biocatalysis, allowing enzymes to be tailored for non-natural substrates and challenging reactions. rsc.org

The major classes of enzymes used in synthesis include hydrolases, oxidoreductases, and transferases, among others. acsgcipr.org While a specific enzyme for transforming this compound is not identified in the provided sources, enzymes like hydrolases (e.g., nitrilases, lipases) are known to act on related functional groups such as nitriles and esters, suggesting potential applicability. muni.cz

A particularly innovative frontier is photo-biocatalysis, which merges the advantages of photocatalysis with biocatalysis. acs.org In these systems, light is used as the energy source to drive enzymatic reactions. acs.org This can be achieved in several ways. For example, light can be used to regenerate essential cofactors like NADPH or FADH⁻, which are required by many oxidoreductases. acs.org In some systems, photosensitive transition-metal complexes (based on Ir or Ru) act as photosensitizers to regenerate flavin mononucleotide (FMN), which in turn drives enzymatic reductions. acs.org This combination allows for reactions such as the asymmetric reduction of C=C bonds or the oxyfunctionalization of hydrocarbons to be performed under the control of light. acs.org

Table 5: Selected Enzyme Classes and Their Synthetic Applications

| Enzyme Class | Typical Transformation | Example Application | Reference |

| Hydrolases | Hydrolysis of esters, amides, nitriles, epoxides | Kinetic resolution of racemic mixtures, desymmetrization of prochiral substrates | muni.cz |

| Oxidoreductases | Oxidation of alcohols, reduction of ketones/alkenes | Synthesis of chiral alcohols and amines | acs.org |

| Transferases | Transfer of functional groups (e.g., acyl, glycosyl) | Acylation, glycosylation | acsgcipr.org |

| Lyases | Addition/removal of groups to/from double bonds | C-C, C-N, and C-O bond formation | acsgcipr.org |

| Photolyases | Light-driven repair of DNA dimers | Model for light-driven enzymatic reactions | acs.org |

Advanced Analytical Techniques for Reaction Monitoring and Mechanistic Elucidation

Real-Time NMR Spectroscopy for Kinetic and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time, offering quantitative data on the consumption of reactants, formation of products, and detection of intermediates. numberanalytics.commdpi.com Benchtop and flow NMR systems enable continuous analysis of a reaction mixture as it is pumped from the reactor through the spectrometer, providing a series of spectra over time. oxinst.combam.de This approach avoids the need for quenching and offline analysis, which can be disruptive and may not capture the true state of the reaction. researchgate.net

For a reaction such as the synthesis of 3-Bromophenyl Diethylcarbamate from 3-bromophenol (B21344) and diethylcarbamoyl chloride, ¹H NMR could be used to track the disappearance of the aldehyde proton signal of the reactant and the appearance of characteristic signals for the product. oxinst.com By integrating key signals, concentration profiles can be generated, from which kinetic parameters like reaction rates and orders can be determined. researchgate.net

Mechanistic studies on related aryl carbamates have successfully employed NMR to gain deeper insights. For example, in studies of the Snieckus-Fries rearrangement of O-aryl carbamates, NMR spectroscopy was used to monitor the distinct steps of metalation and rearrangement. nih.gov By adjusting reaction conditions, it was possible to cause the intermediate arylsodium species to accumulate, allowing for its observation and characterization prior to the subsequent rearrangement step. nih.gov Similar approaches could be applied to study the reactivity of this compound in reactions like directed ortho-metalation. researchgate.netacs.orgresearchgate.net

Furthermore, advanced techniques like Ultrafast 2D NMR (UF-NMR) can provide even more detailed mechanistic information by acquiring two-dimensional spectra on a sub-second timescale, which is invaluable for identifying transient intermediates and understanding complex reaction networks. researchgate.net For instance, ¹⁹F NMR has been utilized to monitor the synthesis of fluorinated compounds, providing detailed kinetic and mechanistic data, a strategy that could be adapted for reactions involving other halogenated compounds like this compound. researchgate.netnih.govacs.org

| Parameter | Description | Example Finding for a Related Reaction |

| kobsd | Observed rate constant. | In the Snieckus-Fries rearrangement of a deuterated O-phenyl N,N-diethylcarbamate, the metalation rate constant was determined under pseudo-first-order conditions. nih.gov |

| Reaction Order | The relationship between the concentration of a reactant and the reaction rate. | Studies on the orthometalation of carbamates showed the reaction to be first-order with respect to the carbamate (B1207046) substrate. nih.gov |

| Induction Period | An initial period of a reaction with little to no product formation. | In a nickel-catalyzed synthesis of O-aryl carbamates, an induction period was observed and found to be dependent on the photocatalyst loading, suggesting the photocatalyst facilitates the formation of the active nickel species. nih.govacs.org |

| Intermediate Accumulation | The build-up of a species that is neither a reactant nor a final product. | By slowing the rearrangement step, the intermediate arylsodium species of an O-aryl carbamate was observed to accumulate in a balanced equilibrium before rearranging. nih.gov |

This table presents conceptual kinetic and mechanistic parameters that can be determined using real-time NMR, with examples drawn from studies on related aryl carbamate systems.

In-situ Infrared (IR) and Mass Spectrometry (MS) for Reaction Analysis

In-situ Infrared (IR) spectroscopy, particularly using Attenuated Total Reflectance (ATR) probes, is a highly effective method for monitoring chemical reactions in real time. beilstein-journals.orgnih.gov The technique is sensitive to changes in the vibrational modes of functional groups, allowing for the tracking of key species throughout a reaction. In the synthesis of this compound, an in-situ IR probe could monitor the disappearance of the phenolic O-H stretch from 3-bromophenol and the appearance of the strong carbonyl (C=O) stretching band of the carbamate product. acs.org The frequency of the carbamate carbonyl is sensitive to its environment, providing insight into reaction progression. acs.org

This technique has been instrumental in studying carbamate chemistry. For instance, in reactions involving CO₂, in-situ IR can distinguish between the formation of carbamate and bicarbonate species. nih.gov In studies on the generation of lithiated carbamates, in-situ IR spectroscopy provided crucial data by monitoring the shift in the carbonyl stretching frequency upon deprotonation and complexation, which was essential for optimizing reaction conditions. acs.org In alternative synthetic routes to carbamates that might proceed via an isocyanate intermediate, in-situ IR is capable of detecting the characteristic and intense isocyanate (-N=C=O) absorption band. scholaris.ca

Mass spectrometry (MS), often coupled with gas chromatography (GC), is another vital tool for reaction analysis. researchgate.net It can be used to identify and quantify reactants, products, and byproducts. A GC-MS method was developed to detect trace amounts of N,N-dimethylcarbamoyl chloride (DMCC) in Vilsmeier reactions. researchgate.net This involved derivatizing the DMCC with ethanol (B145695) to form a stable carbamate that could be readily analyzed, demonstrating the high sensitivity of MS-based methods for detecting reactive species. researchgate.net Such a method could be adapted to monitor the presence of unreacted diethylcarbamoyl chloride in the synthesis of this compound.

| Functional Group | Compound Type | Typical IR Absorption Range (cm⁻¹) |

| O-H Stretch | Phenol (B47542) (reactant) | 3200-3600 |

| C=O Stretch | Carbamate (product) | 1680-1730 acs.org |

| C=O Stretch | Carbamoyl (B1232498) Chloride (reactant) | ~1780 |

| -N=C=O Stretch | Isocyanate (potential intermediate) | 2250-2275 scholaris.ca |

| C=N Stretch | Imidate (resonance form of carbamate) | ~1616 beilstein-journals.org |

This table shows characteristic infrared absorption frequencies for key functional groups involved in the synthesis of this compound.

Methodologies for Detection and Characterization of Transient Species in Reaction Pathways

The complete elucidation of a reaction mechanism often requires the detection and characterization of transient species—short-lived, low-concentration intermediates that are critical to the reaction pathway but difficult to observe with conventional techniques. rsc.org Several advanced methodologies are employed for this purpose.

Action spectroscopy, which combines mass spectrometry with a tunable light source (UV or IR), is a powerful tool for obtaining structural information on mass-selected ions. rsc.org This technique could be applied to identify and characterize ionic intermediates that might form during the synthesis or subsequent reactions of this compound. For example, in the solvolysis of related N,N-dimethylcarbamoyl chloride, mechanistic studies point to the formation of a carbamoyl cation intermediate in a unimolecular pathway. mdpi.com Ion spectroscopy could potentially be used to trap and analyze such transient cations.

In photoredox catalysis, a field with growing applications in C-O bond formation, transient absorption spectroscopy is used to study the excited states of photocatalysts and the radical ion intermediates they generate. acs.org A mechanistic study of a photoredox-catalyzed reaction involving a carbamate successfully used this technique to determine the rate constants for both productive and non-productive pathways of the catalytic cycle. acs.org If a photocatalytic route to this compound were developed, this method would be essential for identifying transient radical species and understanding the efficiency of the catalytic cycle. A transient species absorbing at 620 nm was observed during the laser flash photolysis of a related 1-(3-Bromophenyl) compound, highlighting the potential for such intermediates in reactions involving this structural motif. tesisenred.net

Exchange NMR spectroscopy (EXSY) is another sophisticated technique used to characterize species that are in rapid equilibrium. nih.gov While one species may be present at a very low, undetectable concentration, its chemical exchange with a more abundant, observable species allows its structural properties to be inferred. nih.gov This has been successfully applied to detect low-abundance but highly reactive intermediates in glycosylation reactions. nih.gov In the context of this compound chemistry, particularly in reversible processes like metalation, EXSY could potentially reveal the existence and structure of fleeting organometallic complexes or other equilibrating intermediates that dictate the reaction's outcome. nih.gov

Theoretical and Computational Studies of 3 Bromophenyl Diethylcarbamate

Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules. researchgate.netmdpi.com Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation in a computationally efficient manner. researchgate.netresearchgate.net This approach provides valuable insights into the fundamental characteristics of 3-Bromophenyl Diethylcarbamate.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Parameters

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net

For this compound, the electron-rich aromatic ring and the carbamate (B1207046) group would significantly influence the distribution and energy of these orbitals. The HOMO is likely localized on the phenyl ring and the oxygen and nitrogen atoms of the carbamate group, while the LUMO may be distributed across the aromatic system, influenced by the electron-withdrawing bromine atom.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.net These parameters, derived using Koopmans' theorem, provide a quantitative framework for understanding the molecule's behavior in chemical reactions. researchgate.net

Interactive Table 1: Representative Global Chemical Reactivity Descriptors Below are typical quantum chemical parameters that would be calculated for this compound using DFT. The values are illustrative, based on similar aromatic compounds. mdpi.comdergipark.org.tr

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the electrophilic power of a molecule. |

| Chemical Potential (μ) | -(I + A) / 2 | Describes the tendency of electrons to escape from a system. dergipark.org.tr |

High electrophilicity and chemical potential values suggest a molecule is a good electrophile. dergipark.org.tr

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for both electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is plotted over the molecule's electron density, with different colors representing varying potential values. researchgate.net Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. ias.ac.in Green and yellow represent areas with near-zero potential.

For this compound, the MEP analysis would likely show:

Negative Potential (Red): Concentrated around the carbonyl oxygen and, to a lesser extent, the other oxygen and nitrogen atoms of the diethylcarbamate group. These are the most probable sites for electrophilic interactions, such as protonation or coordination to a Lewis acid. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the ethyl groups and the aromatic ring.

Neutral/Near-Zero Potential (Green/Yellow): Covering the carbon framework of the molecule.

The bromine atom would create a region of slight positive potential (a σ-hole) on its outer surface, making it a potential site for halogen bonding interactions.

Computational Spectroscopy for Predicting NMR and IR Chemical Shifts

Computational methods, particularly DFT, are widely used to predict spectroscopic data like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. orientjchem.org By calculating the optimized molecular geometry and its vibrational frequencies or magnetic shielding tensors, theoretical spectra can be generated. csic.es These predicted spectra are invaluable for confirming the structure of synthesized compounds by comparing them with experimental data. researchgate.net

IR Spectroscopy: Theoretical IR calculations determine the vibrational frequencies and intensities of the molecule's normal modes. For this compound, key predicted peaks would include the C=O stretching vibration of the carbamate group (typically a strong band around 1700-1720 cm⁻¹), C-N stretching, C-O stretching, and various C-H and aromatic C-C stretching and bending modes.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are achieved by computing the isotropic magnetic shielding constants for each nucleus. organicchemistrydata.org These calculations are highly sensitive to the molecular conformation. csic.es The predicted chemical shifts for the aromatic protons would be influenced by the inductive and mesomeric effects of the bromine and carbamate substituents. The ethyl protons of the diethylcarbamate group would show characteristic quartet and triplet signals. Comparing calculated and experimental shifts can help assign complex spectra and confirm the regiochemistry of substitution on the phenyl ring.

Transition State Analysis and Reaction Energetics Calculation

DFT calculations are instrumental in exploring the mechanisms of chemical reactions by locating and characterizing transition states (TS). e3s-conferences.org A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier (Ea). ucsb.edunumberanalytics.com

For reactions involving this compound, such as its synthesis or subsequent transformations (e.g., metal-catalyzed cross-coupling at the C-Br bond), transition state analysis can elucidate the step-by-step mechanism. acs.org By calculating the energies of reactants, transition states, intermediates, and products, a complete potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies (ΔH), providing a deep understanding of the reaction's kinetics and thermodynamics. rsc.org Such studies can explain observed product regioselectivity and stereoselectivity and guide the optimization of reaction conditions. e3s-conferences.org

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior and conformational flexibility of molecules over time. arxiv.orgmdpi.com An MD simulation solves Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes its shape in response to its environment (e.g., in a solvent). fortunejournals.com

For this compound, MD simulations would be particularly useful for exploring the conformational landscape of the diethylcarbamate group. The C-N and C-O bonds within this group have relatively low rotational barriers, allowing for multiple conformers. libretexts.org MD simulations can identify the most stable or populated conformations in solution, assess the flexibility of the ethyl chains, and analyze how solvent molecules interact with different parts of the molecule. plos.org This information is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as biological receptors. nih.gov

Computational Modeling of Molecular Interactions (e.g., with Biomolecules for Binding Affinities, Theoretical Aspects)

Computational modeling, especially molecular docking, is a key tool in drug discovery and materials science for predicting how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nih.gov This technique places the ligand into the binding site of the target and scores the different poses based on their interaction energy, predicting the preferred binding mode and affinity.

This compound, as a carbamate derivative, could be investigated as a potential inhibitor for enzymes like cholinesterases, where other carbamates are known to be active. Molecular docking studies would involve:

Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank).

Docking this compound into the active site.

Analyzing the resulting binding poses to identify key interactions, such as hydrogen bonds (e.g., with the carbonyl oxygen), hydrophobic interactions (with the phenyl ring), and halogen bonds (with the bromine atom). nih.gov

The calculated binding energy provides an estimate of the binding affinity. These theoretical studies can guide the design of more potent and selective analogs by suggesting modifications to the molecular structure that would enhance binding interactions. nih.gov

Prediction of Molecular Descriptors (e.g., Atomic Charges, Molecular Volume)

Molecular descriptors are numerical values that characterize the properties of a molecule. nih.gov They are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies for predicting the physicochemical properties and biological activities of chemical compounds. nih.gov For this compound, key molecular descriptors like atomic charges and molecular volume can be predicted using various computational methods.

Atomic Charges: The distribution of electron density within a molecule is described by atomic charges, which are crucial for understanding electrostatic interactions, chemical reactivity, and intermolecular interactions. abo.fichemaxon.com Methods to calculate atomic charges can be broadly categorized into those based on wavefunction analysis (like Mulliken population analysis or Natural Bond Orbital (NBO) analysis) and those derived from the electrostatic potential (ESP), such as ChelpG. reading.ac.uk

For a molecule like this compound, the electronegative oxygen and nitrogen atoms of the carbamate group are expected to carry negative partial charges, while the adjacent carbonyl carbon would be electrophilic with a positive partial charge. The bromine atom, being electronegative, would also influence the charge distribution on the phenyl ring, typically making the carbon atom to which it is attached more positive and affecting the ortho and para positions through resonance and inductive effects. chemaxon.com Density Functional Theory (DFT) calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, are commonly employed to compute these charge distributions. researchgate.net

Molecular Volume: Molecular volume is a descriptor that influences the transport properties of a molecule, such as its absorption and distribution. molinspiration.com It can be calculated using methods based on fragment contributions or from 3D molecular geometries. molinspiration.com Software like Molinspiration provides methodologies for robust calculation of molecular volume based on group contributions fitted to 3D volumes from semi-empirical AM1 optimized geometries. molinspiration.com The molecular volume provides insight into the steric bulk of the molecule, which is influenced by the diethylamino group and the bromo-substituted phenyl ring.

A hypothetical table of predicted molecular descriptors for this compound is presented below. These values are illustrative and would require specific computational studies for verification.

| Molecular Descriptor | Predicted Value (Illustrative) | Significance |

| Mulliken Atomic Charge (O, carbonyl) | -0.45 e | Influences hydrogen bonding and nucleophilicity. |

| Mulliken Atomic Charge (N) | -0.30 e | Affects basicity and interaction with electrophiles. |

| Mulliken Atomic Charge (C, carbonyl) | +0.55 e | Site for nucleophilic attack. |

| Molecular Volume | ~220 ų | Relates to steric hindrance and transport properties. |

Investigation of Solvent Effects in Theoretical Models

The influence of a solvent on the behavior of a solute is a critical aspect of chemical and biological processes. springernature.com Theoretical models are essential for understanding how the solvent can alter the structure, stability, and reactivity of a molecule like this compound. researchgate.net These models can be broadly classified into implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is computationally efficient and is used to calculate the solvation free energy, which can significantly alter the energy profile of chemical reactions. mdpi.com The choice of solvent can influence conformational equilibria and the rates of reactions by differentially stabilizing the ground states, transition states, and products. weebly.com For instance, the dipole moment of this compound would interact with the reaction field of the solvent, an effect that can be modeled to predict changes in stability and spectral properties.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the computational simulation, typically using molecular dynamics (MD) or Monte Carlo (MC) methods. This allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. While computationally intensive, this method provides a more accurate picture of the solvation shell around the molecule. researchgate.net For this compound, explicit water molecules could be modeled to understand specific hydrogen bonding interactions with the carbamate group's oxygen atoms.

The phenomenon of solvatochromism, where a compound's color changes with the solvent polarity, is studied using these theoretical models. rsc.orgresearchgate.net The effect of the solvent on the electronic absorption spectra can be predicted by calculating the energy difference between the ground and excited states in different solvent environments. researchgate.net The nature of the solvent (polar protic, polar aprotic, non-polar) can lead to hypsochromic (blue) or bathochromic (red) shifts in the absorption maxima, depending on the differential solvation of the ground and excited states. mdpi.commdpi.com

The table below illustrates the kind of data that would be generated from a computational investigation of solvent effects on a key property like the dipole moment of this compound.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) - Illustrative |

| Vacuum | 1 | 3.5 |

| Toluene | 2.4 | 4.1 |

| Dichloromethane | 8.9 | 5.2 |

| Acetonitrile | 37.5 | 6.5 |

| Water | 78.4 | 7.1 |

Strategic Applications of 3 Bromophenyl Diethylcarbamate in Complex Molecule Synthesis

Utility as a Versatile Building Block for Diverse Organic Scaffolds

In the field of organic synthesis, the assembly of complex molecules from simpler, readily available precursors is a foundational concept. These precursors, often referred to as building blocks, are organic molecules with specific functional groups that enable their incorporation into larger, more intricate molecular architectures. mdpi.com 3-Bromophenyl diethylcarbamate is a prime example of such a versatile building block, valued for its dual reactivity which allows for sequential and regioselective modifications. bldpharm.com Its structure incorporates two key functional motifs: a bromine atom on the aromatic ring and a diethylcarbamate group.

The true versatility of this compound stems from the distinct chemical reactivities of its two principal functional groups:

The Bromine Atom: As a halogen, the bromine atom serves as an excellent handle for a wide array of transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the bromine's position (the meta position of the ring).

The Diethylcarbamate Group: This group is a powerful ortho-directing metalation group (DMG). acs.org In the presence of strong organolithium bases, the carbamate (B1207046) group directs the removal of a proton from the adjacent (ortho) position on the aromatic ring, creating a new site of reactivity. acs.orgmdpi.com

This dual functionality allows chemists to perform a sequence of reactions at different positions on the aromatic ring, making it a highly strategic component for creating diverse and complex molecular scaffolds. lifechemicals.com The carbamate can first be used to functionalize the ortho position, and the bromine can subsequently be used in a cross-coupling reaction, or vice versa. This controlled, stepwise approach is crucial for the efficient synthesis of highly substituted aromatic compounds. acs.org

Facilitation of Biaryl Compound Synthesis

Biaryl motifs, which consist of two directly connected aromatic rings, are fundamental structural units in many pharmaceuticals, agrochemicals, and advanced materials. mdpi.com The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing these C-C bonds. mdpi.comorganic-chemistry.org In this context, this compound serves as an ideal coupling partner.

The bromine atom on the carbamate is readily activated by a palladium(0) catalyst, initiating the catalytic cycle. This is followed by transmetalation with an organoboron reagent (like a boronic acid or its ester) and subsequent reductive elimination to form the new biaryl C-C bond, regenerating the catalyst. mdpi.com

While direct examples using the 3-bromo isomer are part of established synthetic strategies, detailed studies on the analogous 2-bromophenyl diethylcarbamate highlight the efficiency of this transformation. researchgate.netsemanticscholar.org The carbamate group, being a robust electron-withdrawing group, can influence the electronic properties of the aryl halide, facilitating the initial oxidative addition step in the catalytic cycle. Research has demonstrated that such bromoaryl carbamates can be effectively coupled with various boronic acids to produce prochiral biaryls, which are precursors to valuable atropisomeric compounds. researchgate.netsemanticscholar.org

Table 1: Representative Suzuki-Miyaura Coupling using a Bromoaryl Carbamate Scaffold

| Entry | Aryl Halide | Coupling Partner | Catalyst/Base | Product | Yield | Reference |

| 1 | 2-Bromophenyl diethylcarbamate | 1-Naphthylboronic acid | [Pd(PPh₃)₄] / K₃PO₄·H₂O | 2-(1-Naphthyl)phenyl diethylcarbamate | 74% | researchgate.net |

This table illustrates a typical Suzuki-Miyaura reaction involving a bromoaryl diethylcarbamate. The conditions shown are representative of the methods used to construct biaryl scaffolds from these versatile building blocks.

Enabling Syntheses of Advanced Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in nature and medicine. The synthesis of complex heterocyclic systems often requires precise control over the placement of functional groups on an aromatic precursor. This is where the role of this compound as a directed metalation group (DMG) becomes critical. acs.org

The directed ortho-lithiation (DoM) process is a powerful strategy for regioselective functionalization. acs.orgmdpi.com The mechanism involves the coordination of an organolithium base (e.g., sec-Butyllithium) to the oxygen atom of the carbamate group. This coordination positions the base to selectively remove a proton from the adjacent (ortho) carbon atom (C2 position), creating a highly reactive ortho-lithiated intermediate. acs.org

This intermediate can then be treated with a wide variety of electrophiles to introduce new substituents or build entire ring systems. For example, reacting the lithiated species with an alkynylsulfone can introduce an alkyne group onto the ring. mdpi.com Subsequent hydrolysis of the carbamate to a phenol (B47542), followed by an intramolecular cyclization, can lead to the formation of substituted benzo[b]furans, an important class of heterocycles. mdpi.com This DoM strategy provides a powerful and regioselective route to highly functionalized aromatic precursors that are primed for cyclization into advanced heterocyclic systems.

Contribution to the Development of Advanced Functional Molecules through Synthetic Routes

The synthetic utility of this compound directly contributes to the development of advanced functional molecules by providing reliable and strategic pathways to key intermediates. The ability to selectively functionalize the aromatic ring at either the ortho or meta positions allows for the construction of molecules with precisely arranged substituents, which is often essential for their desired function.

For instance, the DoM reaction can be used to introduce hydroxyl groups (via reaction with borates followed by oxidation) or aldehyde groups ortho to the carbamate. acs.org The resulting salicylaldehyde (B1680747) derivatives are themselves valuable intermediates in the synthesis of pharmaceuticals and ligands for metal catalysis. acs.org

Furthermore, the combination of DoM chemistry and cross-coupling reactions on the same molecule allows for the assembly of complex, multi-substituted aromatic systems that would be difficult to access through other means. A research thesis highlighted the successful cross-coupling of a diarylboronate derived from this compound with a secondary amide, yielding the desired product in a high 90% yield. uni-muenchen.de This demonstrates the compound's compatibility with advanced coupling techniques to create highly functionalized molecules.

The strategic application of this compound enables chemists to build molecular complexity in a controlled manner, paving the way for the discovery and synthesis of new drugs, functional materials, and other high-value chemical entities.

Table 2: Synthetic Strategies and Outcomes for this compound

| Strategy | Reactive Site | Key Reagents | Intermediate Type | Potential Functional Molecule | Reference |

| Suzuki-Miyaura Coupling | C3-Br | Arylboronic acid, Pd catalyst | Biaryl carbamate | Pharmaceutical scaffolds, Ligands | researchgate.netsemanticscholar.org |

| Directed ortho-Metalation (DoM) | C2-H | s-BuLi, Electrophile (E+) | 2-Substituted-3-bromophenyl carbamate | Heterocycle precursors, Polysubstituted phenols | acs.orgmdpi.com |

| Coupling of DoM-derived Boronate | C3-Br | Secondary amide, Pd catalyst | Functionalized biaryl | Complex amides, Bioactive molecules | uni-muenchen.de |

Q & A

Q. What are the recommended synthetic pathways for preparing 3-Bromophenyl Diethylcarbamate, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves coupling 3-bromophenol with diethylcarbamoyl chloride under basic conditions. Optimization can be achieved by:

- Catalyst Selection : Use anhydrous potassium carbonate or triethylamine to deprotonate the phenolic hydroxyl group and facilitate nucleophilic substitution .

- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity .

- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions, followed by gradual warming to room temperature .

Yield Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% purity criteria, as seen in analogous bromophenyl compounds) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify the carbamate linkage (e.g., carbonyl resonance at ~155–160 ppm) and bromophenyl aromatic signals .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, referencing purity standards (>95% GC/HPLC) from related bromophenyl derivatives .

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion confirmation (expected m/z ~287 for CHBrNO) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer :

- Storage Conditions : Store in amber vials under inert gas (N/Ar) at –20°C to prevent hydrolysis or photodegradation .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in Suzuki-Miyaura couplings (e.g., boron substitution at the para position of bromine) .

- Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) to optimize activation energy barriers .

- Validation : Correlate computational predictions with experimental H NMR yields and X-ray crystallography data (if available) .